Product packaging for 5-Bromo-2-(dicyanomethyl)pyridine(Cat. No.:CAS No. 116195-82-5)

5-Bromo-2-(dicyanomethyl)pyridine

Cat. No.: B13752533
CAS No.: 116195-82-5
M. Wt: 222.04 g/mol
InChI Key: VFTDUVQHWCLDTO-UHFFFAOYSA-N
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Description

5-Bromo-2-(dicyanomethyl)pyridine (CAS 116195-86-9) is a brominated pyridine derivative offered with a purity of 96% . This compound serves as a valuable synthetic intermediate in research and development, particularly for constructing complex heterocyclic systems. The presence of both a bromine atom and a highly reactive dicyanomethyl group on the pyridine ring provides two distinct sites for further chemical modification, making it a versatile building block for medicinal chemistry and materials science. Pyridine-based compounds are of significant interest in modern agrochemical research, as they can help reduce application dosages of active ingredients, overcome pest resistance, and lead to novel, patentable structures . Furthermore, pyridine intermediates are fundamental in pharmaceutical research for creating fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a range of pharmacological and biological properties . The specific reactivity of the dicyanomethyl group can be harnessed in cyclization and condensation reactions to form these privileged scaffolds. Researchers can utilize the bromine atom for metal-catalyzed cross-coupling reactions, while the dicyanomethyl group can participate in cyclocondensation processes to form new carbon-nitrogen bonds. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrN3 B13752533 5-Bromo-2-(dicyanomethyl)pyridine CAS No. 116195-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116195-82-5

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)propanedinitrile

InChI

InChI=1S/C8H4BrN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H

InChI Key

VFTDUVQHWCLDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(C#N)C#N

Origin of Product

United States

Physicochemical Properties of 5 Bromo 2 Dicyanomethyl Pyridine

PropertyValue/Information
Molecular Formula C₈H₄BrN₃
Molecular Weight 222.04 g/mol
CAS Number 116195-86-9 labshake.com
Appearance Not consistently reported, may vary based on purity.
Melting Point Not consistently reported.
Boiling Point Not consistently reported.
Solubility Expected to have limited solubility in water but better solubility in common organic solvents.
Spectral Data Detailed experimental NMR, IR, and mass spectrometry data are not widely published. Theoretical and experimental data for related compounds suggest characteristic signals for the pyridine (B92270) ring protons, the methine proton of the dicyanomethyl group, and the carbon-bromine bond.

Investigations into the Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Dicyanomethyl Pyridine

Tautomerism and Isomerization Pathways of the Dicyanomethyl Group

The dicyanomethyl group, -CH(CN)₂, is a prominent feature of 5-Bromo-2-(dicyanomethyl)pyridine (B597512), conferring upon it the properties of a carbon acid. The protons on the methylene (B1212753) bridge are activated by the strong electron-withdrawing effects of the two adjacent nitrile groups. This activation facilitates deprotonation, leading to a resonance-stabilized carbanion.

The acidity of this group is a critical parameter in its reactivity. For comparison, malononitrile (B47326), CH₂(CN)₂, has a pKa of approximately 11-12 in aqueous solution. acs.org This indicates that the dicyanomethyl proton in this compound can be removed by a moderately strong base, generating the corresponding pyridyl-stabilized dicyanomethanide anion.

This acidity gives rise to potential tautomeric equilibria. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. libretexts.org For this compound, two primary tautomeric forms can be considered: the neutral dicyanomethyl form and the ylidic/zwitterionic form, where the proton has migrated to the pyridine (B92270) nitrogen.

Form A (Neutral): this compound

Form B (Zwitterionic/Ylidic): 5-Bromo-2-(dicyanomethanide)-1H-pyridinium ylide

The equilibrium between these forms is highly dependent on the solvent environment. Non-polar solvents are likely to favor the neutral Form A. In contrast, polar protic solvents like water or alcohols can stabilize the charge-separated zwitterionic Form B through hydrogen bonding and dipole-dipole interactions. This phenomenon is well-documented for other pyridine derivatives, such as 2-pyridone, which exists predominantly in the keto form in polar solvents due to better solvation of the charge-separated resonance contributors. wikipedia.org

Furthermore, the dicyanomethylide anion can exhibit isomerization through its different resonance structures, where the negative charge is delocalized across the nitrogen atoms of the nitrile groups, forming a ketenimine-like structure. The significant reactivity of malononitrile and its derivatives in organic synthesis, often stemming from the reactivity of its active methylene group, underscores the importance of these tautomeric and isomeric forms. researchgate.netresearchgate.net

Reactivity of the Pyridine Nitrogen Atom and Halogen Substituent

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing dicyanomethyl group at the 2-position and the bromine atom at the 5-position.

Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. It can be protonated by strong acids to form a pyridinium (B92312) salt. quimicaorganica.org This protonation significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. quimicaorganica.org

The nitrogen can also be alkylated or oxidized. For instance, reaction with a suitable peracid would likely yield the corresponding This compound N-oxide . This transformation is a common strategy in pyridine chemistry to alter the electronic properties and reactivity of the ring. scirp.org

Reactivity of the Halogen Substituent: The bromine atom at the 5-position is a key functional handle for derivatization. As an aryl bromide, it is susceptible to a variety of cross-coupling reactions. However, direct nucleophilic aromatic substitution (SNAr) of the bromine is generally difficult on an unactivated pyridine ring and typically requires harsh conditions or activation of the ring system.

A more common strategy to leverage the bromo substituent involves its conversion into an organometallic reagent. Reaction of related bromopyridines with strong bases like butyllithium (B86547) or with magnesium metal (in a Grignard reaction) can generate the corresponding lithiated or magnesium-halide species. scirp.orglibretexts.org These intermediates are powerful nucleophiles that can react with a wide range of electrophiles. However, the presence of the acidic dicyanomethyl proton in the target molecule would complicate this approach, as the strong base would preferentially deprotonate the methylene carbon before halogen-metal exchange could occur. Therefore, protection of the acidic proton or the use of alternative synthetic strategies would be necessary.

Reaction Kinetics and Thermodynamic Studies of Derivatization

Detailed kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in publicly accessible literature. However, the principles governing these aspects can be understood by examining studies on analogous systems.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods for derivatizing bromopyridines. The thermodynamics and kinetics of these reactions are influenced by several factors, including the nature of the substituents on the pyridine ring, the choice of catalyst, ligand, base, and solvent.

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids utilized Density Functional Theory (DFT) to investigate the reaction pathways. researchgate.net Such computational studies can provide valuable insights into the thermodynamic properties of reactants, intermediates, and products. For example, the electrophilicity index (ω), a thermodynamic property, can be calculated to measure the energy change when a chemical system is saturated with electrons, offering a quantitative measure of reactivity. researchgate.net

Illustrative Thermodynamic Parameters from a Related System A DFT study on derivatives of 5-bromo-2-methylpyridin-3-amine calculated various reactivity indices. The table below illustrates the types of thermodynamic data that can be generated through such computational methods.

DerivativeHOMO (eV)LUMO (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)
Compound 2a -5.56-1.132.213.52
Compound 2c -5.98-1.782.104.56
Compound 4h -6.31-1.992.164.84
Data adapted from a DFT study on related pyridine derivatives to illustrate the concept. researchgate.net

The kinetics of these reactions, such as the Sonogashira coupling, are also complex. Mechanistic studies on the Sonogashira reaction of 2-amino-3-bromopyridines show that factors like catalyst loading, temperature, and the nature of the base significantly impact the reaction rate and yield. scirp.orgresearchgate.net For this compound, the electron-withdrawing nature of the substituents would likely influence the rates of key steps in the catalytic cycle, such as oxidative addition of the C-Br bond to the palladium center.

Role of Catalysis in Transformations of this compound (e.g., Palladium Catalysis)

Catalysis, particularly by transition metals like palladium, is central to the functionalization of this compound. The bromine atom at the 5-position serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (a boronic acid or boronic ester) to form a biaryl compound. libretexts.orgyoutube.com It is highly tolerant of various functional groups and is one of the most widely used C-C bond-forming reactions. nih.gov The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.org This method is a direct route to arylalkynes. Studies on 2-amino-3-bromopyridines have optimized conditions for this transformation, highlighting the importance of the catalyst system (e.g., Pd(CF₃COO)₂/PPh₃), base (e.g., Et₃N), and solvent (e.g., DMF). scirp.orgresearchgate.net

Other Catalytic Transformations: Beyond these, other palladium-catalyzed reactions are also applicable. The Heck reaction would couple the bromopyridine with an alkene, while the Buchwald-Hartwig amination would form a C-N bond with an amine. Ruthenium-based catalysts have also been employed for domino reactions of 2-bromopyridines, leading to complex heterocyclic structures like 2-pyridones. researchgate.net

The table below summarizes various catalytic systems used for the transformation of bromopyridines, which are directly relevant to the potential reactivity of this compound.

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Suzuki-Miyaura Pd(OAc)₂ / Ligand-free2-Bromopyridine, Arylboronic acids2-Arylpyridines researchgate.net
Suzuki-Miyaura Pd-PPh₃-G3 / TMSOKHeteroaryl bromides, Heteroarylboronic estersHeterobiaryls nih.gov
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridines, Terminal alkynes2-Amino-3-alkynylpyridines scirp.orgresearchgate.net
Domino C-O/C-N/C-C [RuCl₂(p-cymene)]₂ / KOPiv2-BromopyridinesPoly-heteroarylated 2-pyridones researchgate.net

These catalytic methods transform this compound from a simple building block into a versatile scaffold for constructing a wide array of more complex molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Dicyanomethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-2-(dicyanomethyl)pyridine (B597512) in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For a related compound, 2-(4-bromophenyl)pyridine (B1270735), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the pyridine (B92270) and phenyl protons. rsc.org The pyridine protons typically appear as multiplets in the aromatic region, with their specific chemical shifts influenced by the positions of the bromo and dicyanomethyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of 2-(4-bromophenyl)pyridine in CDCl₃ reveals distinct signals for each carbon atom. rsc.org In this compound, the carbon attached to the bromine atom (C5) would be expected to show a characteristic chemical shift, as would the carbons of the pyridine ring and the dicyanomethyl group.

Below is a table summarizing typical NMR data for a related bromopyridine derivative.

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H8.71 – 8.63mPyridine-H
¹H7.90 – 7.83mPhenyl-H
¹H7.77 – 7.65mPyridine-H
¹H7.62 – 7.55mPhenyl-H
¹H7.26 – 7.21mPyridine-H
¹³C156.2sPyridine-C
¹³C149.7sPyridine-C
¹³C138.2sPhenyl-C
¹³C136.8sPyridine-C
¹³C131.8sPhenyl-C
¹³C128.4sPhenyl-C
¹³C123.4sPhenyl-C
¹³C122.4sPyridine-C
¹³C120.3sPyridine-C
Data for 2-(4-bromophenyl)pyridine in CDCl₃ rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the presence of specific bonds and functional groups. For a related compound, 5-bromo-2,3-dihydroxy pyridine, IR spectroscopy has been used to identify the vibrations of the pyridine ring and its substituents. mewaruniversity.org In this compound, the most prominent and diagnostic IR absorption band would be that of the nitrile (C≡N) stretching vibration, typically appearing in the region of 2200-2260 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, usually in the range of 500-600 cm⁻¹. The pyridine ring itself will show a series of characteristic bands corresponding to C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of pyridine and its derivatives are well-studied. researchgate.netnih.gov The symmetric stretching vibrations of non-polar bonds, such as the C≡N bond in the dicyanomethyl group, often give rise to strong Raman signals. This makes Raman spectroscopy a valuable tool for confirming the presence of the dicyanomethyl substituent.

A table of expected vibrational frequencies for this compound is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H stretch (aromatic)3000-3100IR, Raman
C≡N stretch (nitrile)2200-2260IR, Raman
C=C, C=N stretch (ring)1400-1600IR, Raman
C-Br stretch500-600IR, Raman

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₈H₄BrN₃. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of the bromine atom and fragments corresponding to the dicyanomethyl group and the pyridine ring. This information helps to piece together the molecular structure. For instance, the mass spectrum of pyridine shows a prominent molecular ion peak. nist.gov

A table summarizing the expected mass spectrometric data is presented below.

Ion Expected m/z (for ⁷⁹Br) Significance
[M]⁺220.96Molecular Ion
[M]⁺222.96Molecular Ion (⁸¹Br isotope)
[M-Br]⁺142.04Loss of Bromine
[M-CN]⁺195.97Loss of a Nitrile group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. nih.gov This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides valuable insights. For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined, revealing a monoclinic crystal system with the space group P2/c. researchgate.net Such studies on analogous compounds allow for predictions about the planarity of the pyridine ring and the orientation of the substituents in this compound. A crystallographic study would definitively establish the intramolecular distances and angles, as well as any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state packing.

A hypothetical table of crystallographic data is presented below.

Parameter Expected Value/System
Crystal SystemOrthorhombic or Monoclinic
Space GroupP2₁/c or similar
a (Å)~8-12
b (Å)~10-15
c (Å)~5-9
α (°)90
β (°)~90-110
γ (°)90
Z4

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is not chiral. Therefore, chiroptical spectroscopy is not directly applicable to this compound. However, if chiral derivatives of this molecule were to be synthesized, for instance, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would become a crucial tool for determining the absolute configuration and studying the stereochemical properties of these derivatives. To date, the reviewed literature does not indicate the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Dicyanomethyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. researchgate.net By solving the Schrödinger equation in an approximate manner, DFT calculations can predict molecular properties such as bond lengths, bond angles, and dihedral angles with high accuracy.

For 5-Bromo-2-(dicyanomethyl)pyridine (B597512), geometry optimization would be performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the lowest energy conformation. researchgate.net The resulting optimized structure would reveal the planarity of the pyridine (B92270) ring and the spatial arrangement of the bromo and dicyanomethyl substituents. These calculations provide the foundational data upon which other theoretical analyses are built.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-Br~1.89 Å
C-C (pyridine ring)~1.39 - 1.40 Å
C-N (pyridine ring)~1.33 - 1.34 Å
C-C (cyanomethyl)~1.47 Å
C≡N (cyano)~1.15 Å
**Bond Angles (°) **
C-C-Br~119°
C-N-C (pyridine ring)~117°
C-C(H)-C (cyanomethyl)~110°
C-C≡N (cyano)~179°

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.commit.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom. The LUMO, conversely, would be centered on the electron-withdrawing dicyanomethyl group. This distribution pinpoints the likely sites for electrophilic and nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

ParameterDescriptionPredicted Characteristics
HOMO Highest Occupied Molecular OrbitalLocalized on the pyridine ring and bromine atom; acts as the primary electron donor site.
LUMO Lowest Unoccupied Molecular OrbitalLocalized on the dicyanomethyl group; acts as the primary electron acceptor site.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA relatively small gap is expected, indicating potential for high reactivity. nih.gov
Electronegativity (χ) Tendency to attract electronsModerate to high, influenced by the electronegative N, Br, and cyano groups.
Chemical Hardness (η) Resistance to change in electron distributionInversely related to the HOMO-LUMO gap; a smaller gap implies lower hardness (higher softness).

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. bhu.ac.in It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. rsc.orgnih.gov The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). bhu.ac.in

For this compound, the MEP map would show significant negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen atoms of the cyano groups, identifying them as sites for hydrogen bonding or coordination with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring, making them susceptible to nucleophilic attack. The bromine atom would exhibit a region of slightly positive potential at its tip (a σ-hole), which can also participate in specific interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. helsinki.firesearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (e.g., in the UV-Visible range).

A TD-DFT calculation for this compound would likely predict strong absorptions corresponding to π→π* transitions within the aromatic pyridine system and n→π* transitions involving the lone pairs of the nitrogen atoms. The results, including the calculated maximum absorption wavelengths (λmax) and oscillator strengths, can be directly compared with experimental UV-Vis spectra to validate the theoretical model.

Atoms in Molecules (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.de By analyzing the critical points in the electron density (ρ(r)), AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions. nih.govarxiv.orgwiley-vch.de

An AIM analysis of this compound would involve locating the bond critical points (BCPs) for all covalent bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs would confirm the covalent nature of the C-C, C-N, C-H, C-Br, and C≡N bonds. Furthermore, AIM could be used to investigate potential intramolecular hydrogen bonds or other weak interactions, providing a deeper understanding of the forces that determine the molecule's conformation and stability.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods are crucial for elucidating the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. mit.eduresearchgate.netnih.gov By mapping the potential energy surface, chemists can determine the most likely reaction mechanism and calculate the activation energy, which governs the reaction rate. nih.gov

For this compound, a potential reaction for study would be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Computational analysis could model this process by:

Identifying the structures of the reactant, any intermediates (such as a Meisenheimer complex), the transition state, and the product.

Calculating the energy of the transition state to determine the activation barrier for the reaction. nih.gov

Performing frequency calculations to confirm that the transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

This type of analysis provides fundamental insights into the reactivity of the molecule and can guide the design of synthetic routes.

Exploration of Advanced Applications of 5 Bromo 2 Dicyanomethyl Pyridine As a Key Synthetic Building Block

Precursor in Organic Synthesis for Complex Heterocycles

5-Bromo-2-(dicyanomethyl)pyridine (B597512) serves as a versatile starting material for the synthesis of a variety of complex heterocyclic structures. Its reactivity allows for the construction of both pyridine-based electron acceptors and fused pyridine (B92270) ring systems, making it a valuable tool in synthetic organic chemistry.

Synthesis of Pyridine-Based Electron Acceptors (e.g., TCNQ Analogues)

There is significant interest in synthesizing derivatives of 7,7,8,8-tetracyano-p-quinodimethane (TCNQ) for their potential as electron acceptors in charge-transfer complexes and radical ion salts. dcu.ie These materials are notable for their electrically conducting properties. dcu.ie The dicyanomethylene group in this compound is a key functional group that can be elaborated to create TCNQ-like structures. The general strategy involves the modification of the pyridine ring and the dicyanomethylene group to extend the π-conjugation and enhance the electron-accepting capabilities of the molecule.

One approach involves the condensation of dicyanomethylene-containing compounds with other reagents to build up the TCNQ framework. For example, the condensation of maleic anhydride (B1165640) with malononitrile (B47326) can lead to precursors for TCNQ analogues. dcu.ie While direct use of this compound in this context is not explicitly detailed in the provided results, its structural similarity to key intermediates suggests its potential as a precursor. The bromine atom on the pyridine ring also offers a handle for further functionalization through cross-coupling reactions, allowing for the attachment of various substituents to tune the electronic properties of the final TCNQ analogue.

Construction of Fused Pyridine Ring Systems

The reactivity of the pyridine and dicyanomethylene moieties in this compound allows for its use in the construction of various fused pyridine ring systems. These fused systems are of interest due to their presence in many biologically active molecules and advanced materials. General strategies for pyridine ring synthesis often involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

The dicyanomethylene group can participate in cyclization reactions. For instance, treatment of a related pyridine derivative, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, with malononitrile leads to the formation of a 1,8-naphthyridine (B1210474) derivative. nih.gov This suggests that the dicyanomethyl group in this compound could undergo similar cyclization reactions to form fused systems. Additionally, the bromine atom can be converted to other functional groups, such as an amino or hydrazido group, which can then be used to construct fused rings like pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov The synthesis of furo[2,3-b]pyridines, for example, can be achieved through the construction of a furan (B31954) ring onto a pre-existing pyridine structure or vice versa. ias.ac.in

Intermediates for Advanced Materials Science

The unique electronic and structural features of this compound make it a valuable intermediate for the development of advanced materials with applications in electronics and conductive technologies.

Development of Organic Electronic Materials (e.g., OLEDs, Semiconductors)

Pyridine-3,5-dicarbonitrile moieties have garnered considerable attention in the field of materials chemistry, especially in the creation of heavy-metal-free organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov Research into organic compounds that exhibit thermally activated delayed fluorescence (TADF) has resulted in numerous patents and research articles. nih.gov Pyridine-3,5-dicarbonitrile-based TADF emitters have been synthesized with various donating and accepting groups to achieve optimal charge-transporting and fluorescent properties. nih.gov

The dicyanomethylene group in this compound is a strong electron-withdrawing group, which is a desirable feature for electron-transporting materials in organic semiconductors. beilstein-journals.org By modifying the pyridine ring through reactions at the bromine position, it is possible to synthesize a range of materials with tailored electronic properties. For instance, Sonogashira coupling reactions can be used to introduce carbazole (B46965) fragments, leading to compounds with efficient intramolecular charge transfer (ICT) and good electron-transporting properties. beilstein-journals.orgnih.gov These materials are promising for use in organic electronic devices like OLEDs. nih.gov

Charge-Transfer Complexes and Conductive Materials

The electron-accepting nature of the dicyanomethylene group in this compound makes it a suitable component for the formation of charge-transfer (CT) complexes. dcu.ie CT complexes are formed between an electron donor and an electron acceptor and can exhibit electrical conductivity. dcu.iedergipark.org.tr The pyridine ring itself can also participate in CT interactions. rsc.org

The synthesis of heterocyclic analogues of TCNQ, which are potent electron acceptors, is a key area of research for developing new conductive materials. dcu.ie The dicyanomethylene group is a critical feature of these molecules. By incorporating this compound into larger conjugated systems, it is possible to create novel materials that can form stable CT complexes with various electron donors. The electrical properties of these complexes can be tuned by modifying the substituents on the pyridine ring, a process facilitated by the presence of the bromine atom.

Scaffolds for Chemical Biology and Drug Discovery Research (Focusing on Chemical Synthesis and Molecular Interaction Studies)

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and can interact with multiple protein targets. enpress-publisher.compageplace.deresearchgate.net This makes pyridine derivatives, including those synthesized from this compound, highly sought-after in the pharmaceutical industry for the discovery of new drugs. enpress-publisher.comresearchgate.net

The versatility of the pyridine scaffold allows for the creation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov The bromine atom in this compound provides a convenient point for chemical modification through reactions like the Suzuki cross-coupling, enabling the synthesis of a wide array of derivatives. mdpi.com These derivatives can then be evaluated for their potential as therapeutic agents. For example, the synthesis of pyridine-derived analogues of the anti-tubercular drug bedaquiline (B32110) has been explored. nih.gov

Furthermore, the dicyanomethylene group can be used to modulate the electronic properties and binding interactions of the molecule with its biological target. Chemical biology utilizes chemical principles to study life processes and provides a theoretical foundation for new drug discovery by exploring how molecules intervene in disease pathways. chemscene.com The synthesis of novel pyridine-based compounds from precursors like this compound is a crucial aspect of this research, allowing for detailed studies of molecular interactions and the rational design of more effective drugs.

Design and Synthesis of Pyridine-Containing Molecular Probes

There is no available scientific literature detailing the design and synthesis of pyridine-containing molecular probes that specifically utilize this compound as a key synthetic building block. Research on the functionalization of pyridine rings is extensive; however, studies focusing on this particular compound for the development of fluorescent, biotinylated, or other molecular probes for biological imaging or detection are not found in current scientific databases.

Investigation of Ligand-Receptor Interactions at a Molecular Level using Computational Docking Methodologies

A comprehensive search of computational chemistry and molecular modeling literature yielded no studies on the investigation of ligand-receptor interactions involving this compound. There are no published reports of this compound or its derivatives being used in computational docking simulations to predict binding affinities or to elucidate interaction mechanisms with biological targets such as enzymes or receptors.

Applications in Catalysis

Currently, there is no documented evidence in the scientific literature of this compound being employed in catalytic applications. While pyridine derivatives can sometimes act as ligands for transition metal catalysts or as organocatalysts themselves, no research has been published demonstrating the use of this compound in this capacity.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-Bromo-2-(dicyanomethyl)pyridine (B597512)

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving beyond traditional, often harsh, synthetic conditions. Key areas of exploration include:

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds with minimal pre-functionalization, thereby reducing waste. Research into transition-metal catalyzed C-H cyanation of 5-bromopyridine derivatives could provide a more atom-economical route to the target molecule.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity, along with a reduced environmental footprint.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Screening for or engineering enzymes that can catalyze the specific transformation to produce this compound would represent a significant leap towards a truly "green" synthesis.

Advanced Functionalization and Derivatization Strategies of the Pyridine-Dicyanomethyl Scaffold

The pyridine-dicyanomethyl scaffold, with its bromine handle and activated dicyanomethyl group, is ripe for a wide array of chemical transformations. Future research will undoubtedly focus on exploiting these reactive sites to generate a diverse library of novel compounds.

The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide range of aryl, heteroaryl, and alkynyl groups. This allows for the systematic tuning of the electronic and steric properties of the resulting molecules.

The dicyanomethyl group is a potent electron-withdrawing group and a precursor to other functionalities. Its acidic protons can be deprotonated to form a nucleophilic carbanion, which can then participate in various alkylation and acylation reactions. Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, opening up a vast chemical space for derivatization.

Reactive SitePotential ReactionsResulting Functionalities
5-BromoSuzuki, Stille, Sonogashira, Buchwald-HartwigAryl, Heteroaryl, Alkynyl, Amino groups
Dicyanomethyl (acidic C-H)Alkylation, AcylationSubstituted dicyanomethyl groups
Dicyanomethyl (nitriles)Hydrolysis, ReductionCarboxylic acids, Amides, Amines

Exploration of New Material Applications Based on this compound Derivatives

The unique electronic nature of the this compound core, characterized by an electron-deficient pyridine (B92270) ring further polarized by the dicyanomethyl group, makes its derivatives promising candidates for a variety of material applications.

Organic Electronics: The electron-deficient nature of the pyridine ring suggests that derivatives of this compound could function

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(dicyanomethyl)pyridine, and what key intermediates are involved?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2-phenylpyridine) can undergo cyanoalkylation via palladium-catalyzed coupling or copper-mediated reactions. A critical intermediate is 5-bromo-2-iodopyridine, which facilitates selective functionalization at the 2-position . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid dehalogenation or over-substitution .

Q. Which characterization techniques are essential for verifying the structure of this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and cyano group integration.
  • Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
  • X-ray crystallography : For unambiguous confirmation of molecular geometry (e.g., bond angles between the pyridine ring and dicyanomethyl group) .
  • IR spectroscopy : To identify C≡N stretching vibrations (~2200 cm1^{-1}) .

Q. What are the typical reactivity profiles of brominated pyridines with dicyanomethyl substituents?

The bromine atom at the 5-position is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the dicyanomethyl group at the 2-position participates in cycloaddition or oxidation reactions. For instance, the cyano groups can act as electron-withdrawing substituents, directing electrophilic attacks to meta positions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dehalogenation vs. cross-coupling) be minimized during functionalization of this compound?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or XPhos ligands to enhance coupling efficiency while suppressing β-hydride elimination.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions.
  • Temperature control : Lower temperatures (50–80°C) favor selective substitution over degradation .

Q. What computational methods are suitable for predicting the electronic effects of the dicyanomethyl group on pyridine ring reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design.
  • Hammett substituent constants : Quantify the electron-withdrawing effect of the dicyanomethyl group to predict reaction rates .

Q. How do steric and electronic factors influence the crystal packing of this compound derivatives?

X-ray crystallographic data (e.g., C–Br bond length: ~1.89 Å; C≡N bond length: ~1.15 Å) reveal intermolecular interactions such as halogen bonding (Br···N) and π-stacking. Steric hindrance from the dicyanomethyl group reduces packing efficiency, leading to lower melting points compared to unsubstituted analogs .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
  • Ventilation : Conduct reactions in a fume hood due to potential cyanide release under acidic conditions.
  • Storage : Keep in a desiccator at 4°C to prevent moisture-induced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.